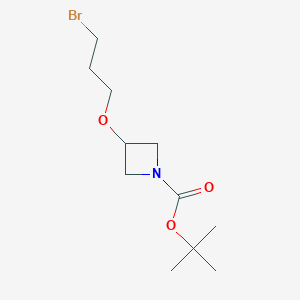
tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1221715-93-0 . It has a molecular weight of 294.19 . The IUPAC name for this compound is tert-butyl 3-(3-bromopropoxy)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate” is 1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(8-13)15-6-4-5-12/h9H,4-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
-
Treatment of HCV Genotype 1 Infection
-
Antibacterial Activity
-
Treatment of Acute Coronary Syndrome (ACS)
- Bicyclic himbacine (himbacine) derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors, useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .
-
Treatment of Diseases Associated with P13K
- Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .
-
Synthesis of Baricitinib
-
Green Synthesis of Baricitinib
- This compound can be used in a green and cost-effective synthesis of important quaternary heterocyclic intermediates for Baricitinib . Baricitinib is an oral and selective reversible inhibitor of the JAK1 and JAK2 and displays potent anti-inflammatory activity . It has been approved for the treatment of moderate to severe rheumatoid arthritis .
-
Preparation of Protected 3-Haloazetidines
- Protected 3-haloazetidines, widely used and versatile building blocks in medicinal chemistry, have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials . These intermediates were subsequently used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .
-
Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic Acid
- Treatment of tert-butyl 3-iodoazetidine-1-carboxylate with NaCN in DMSO gave cyanoazetidine in good yield on a gram-scale . Basic hydrolysis of the cyanoazetidine afforded 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in excellent yield . The final, three-step route to this carboxylic acid from hydrobromide salt proceeds in 58% overall yield on a gram-scale .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(8-13)15-6-4-5-12/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRRZACCGWDLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate | |
CAS RN |
1221715-93-0 | |
| Record name | tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester](/img/structure/B1455213.png)
![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)
![3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B1455215.png)
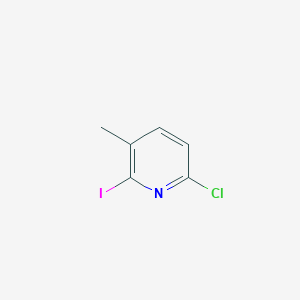
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)
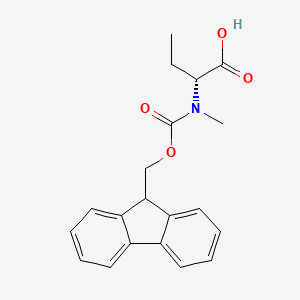
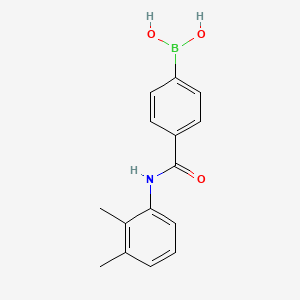
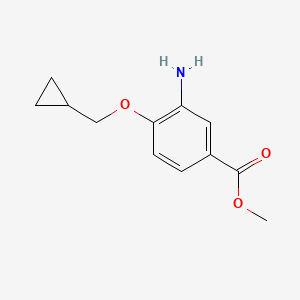
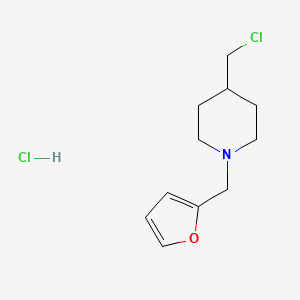
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)

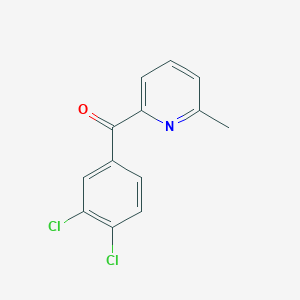
![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)